

The Benzazepine Vaptans: A Comparative Guide to their Quantitative Structure-Pharmacokinetic Relationships

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Compound of Interest

Compound Name: *8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of key benzazepine derivatives, focusing on the vasopressin receptor antagonists tolvaptan, lixivaptan, and mozavaptan. Understanding the quantitative structure-pharmacokinetic relationships (QSPkR) of these compounds is crucial for the rational design and development of new therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Pharmacokinetic and Physicochemical Data

The following tables summarize the key pharmacokinetic parameters and physicochemical properties of tolvaptan, lixivaptan, and mozavaptan. These values have been compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as species, dose, and route of administration.

Table 1: Physicochemical Properties of Selected Benzazepine Derivatives

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	LogP
Tolvaptan	N-(4-{[(5R,S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}phenyl)-2-methylbenzamidine	C ₂₆ H ₂₅ ClN ₂ O ₃	448.94	>3.7
Lixivaptan	N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][2]benzodiazepin-5-yl)phenyl]-5-fluoro-2-methylbenzamidine	C ₂₇ H ₂₁ ClFN ₃ O ₂	473.93	4.8
Mozavaptan	N-[4-(5-dimethylamino-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]-2-methylbenzamidine	C ₂₇ H ₂₉ N ₃ O ₂	427.54	N/A

Table 2: Comparative Pharmacokinetic Parameters of Benzazepine Derivatives (Human Data)

Parameter	Tolvaptan	Lixivaptan	Mozavaptan
Dose	15 - 60 mg (oral)	50 - 200 mg (oral)	30 mg (oral)
Tmax (hours)	2 - 4	1 - 2	~2
Cmax (ng/mL)	225 - 417	N/A	~130
AUC (ng·h/mL)	2300 - 3530	N/A	~800
Half-life (t _{1/2} , hours)	~12	~11	~10
Bioavailability (%)	~40	N/A	N/A
Protein Binding (%)	>99	N/A	N/A

N/A: Data not readily available in the public domain.

Table 3: Comparative Pharmacokinetic Parameters of Benzazepine Derivatives (Rat Data)

Parameter	Tolvaptan	Lixivaptan	Mozavaptan
Dose	10 mg/kg (oral)	0.5% in diet	3 mg/kg (oral)
Tmax (hours)	~4	N/A	~1
Cmax (ng/mL)	~400	N/A	~230
AUC (ng·h/mL)	~3000	N/A	~1270
Half-life (t _{1/2} , hours)	~6	N/A	~10.6

N/A: Data not readily available in the public domain.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a benzazepine derivative following oral administration in rats.

- **Animal Model:** Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least one week prior to the experiment in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Dosing Formulation:** The test compound is formulated in a suitable vehicle for oral administration, such as a suspension in 0.5% methylcellulose or a solution in a co-solvent system like polyethylene glycol 400 (PEG 400) and water.
- **Drug Administration:** A single dose of the formulated compound is administered to fasted rats via oral gavage.
- **Blood Sampling:** Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- **Sample Processing:** Plasma is separated by centrifugation and stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and elimination half-life.

In Vitro ADME Assays

In vitro assays are crucial for early assessment of a compound's ADME properties.

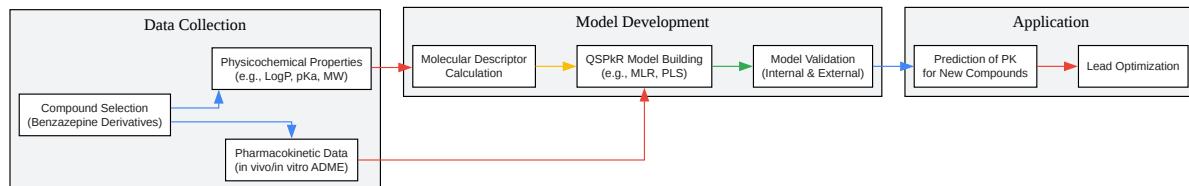
- **Metabolic Stability Assay (Liver Microsomes):**
 - **Objective:** To determine the intrinsic clearance of a compound by liver enzymes.

- Method: The test compound is incubated with liver microsomes (human or rat) and NADPH (a cofactor for metabolic reactions) at 37°C. Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
- Plasma Protein Binding Assay (Equilibrium Dialysis):
 - Objective: To determine the fraction of a drug that binds to plasma proteins.
 - Method: The test compound is added to plasma and placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium, and the concentration of the compound in the plasma and buffer compartments is measured. The percentage of protein binding is calculated from the difference in concentrations.
- Cell Permeability Assay (Caco-2):
 - Objective: To assess the potential for oral absorption of a compound.
 - Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with properties similar to the intestinal epithelium, are grown on a semi-permeable membrane. The test compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time. The rate of transport is used to predict intestinal permeability.

Visualizations

QSPkR Study Workflow

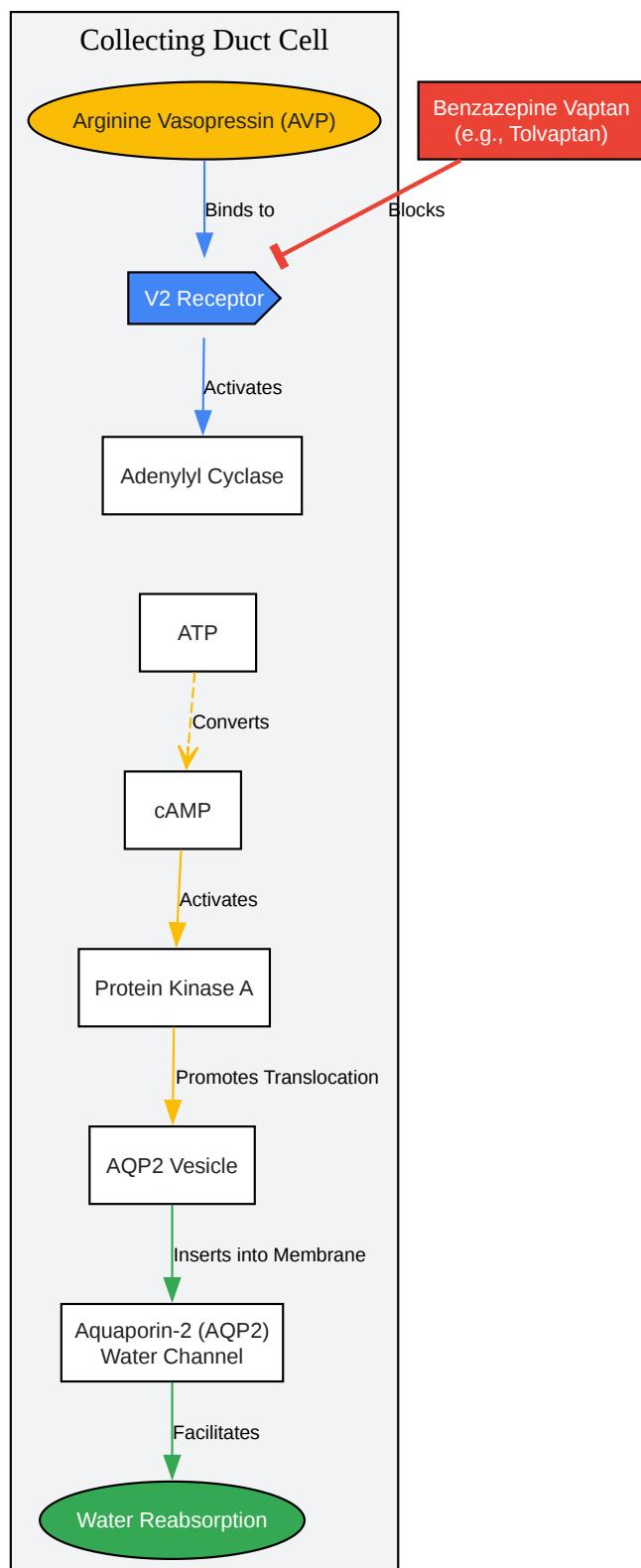
The following diagram illustrates the general workflow for a quantitative structure-pharmacokinetic relationship study, from compound selection to model development.

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A typical workflow for a QSPkR study.

Benzazepine Vaptan Mechanism of Action

This diagram illustrates the signaling pathway through which benzazepine "vaptan" drugs exert their diuretic effect by antagonizing the vasopressin V2 receptor.

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References

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